N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings, chlorinated substituents, and a sulfonamide group
Preparation Methods
The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyrazole intermediate with sulfonyl chlorides under basic conditions.
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The chlorinated pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain pyrazole rings but differ in their substitution patterns and biological activities.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: This compound shares the chlorinated pyrazole motif but has different functional groups and applications.
Hydrazine-coupled pyrazole derivatives: These compounds are known for their antileishmanial and antimalarial activities, highlighting the diverse bioactivity of pyrazole derivatives.
Properties
Molecular Formula |
C12H17Cl2N5O2S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H17Cl2N5O2S/c1-7-11(8(2)18(4)15-7)22(20,21)17(3)6-9-10(13)12(14)19(5)16-9/h6H2,1-5H3 |
InChI Key |
SOQWAULLXVVNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C |
Origin of Product |
United States |
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